Isometamidium

Descripción

Propiedades

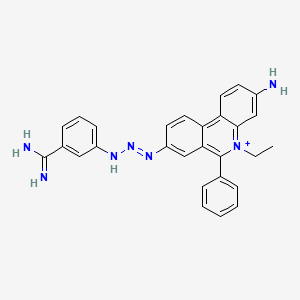

IUPAC Name |

3-[2-(3-amino-5-ethyl-6-phenylphenanthridin-5-ium-8-yl)iminohydrazinyl]benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N7/c1-2-35-26-16-20(29)11-13-24(26)23-14-12-22(17-25(23)27(35)18-7-4-3-5-8-18)33-34-32-21-10-6-9-19(15-21)28(30)31/h3-17,29H,2H2,1H3,(H4,30,31,32,33)/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGKOYGZYLRKTJH-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=NNC5=CC=CC(=C5)C(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34301-55-8 (chloride), 35628-03-6 (methanesulfonate), 6798-24-9 (chloride mono-hydrochloride Samorin) | |

| Record name | Isometamidium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020438033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30174384 | |

| Record name | Isometamidium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20438-03-3 | |

| Record name | Isometamidium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020438033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isometamidium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOMETAMIDIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9HA0WUW3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Isometamidium se sintetiza mediante una reacción de acoplamiento controlada de m-aminobenzamida diazotizada con la amina aromática primaria de cloruro de 3,8-diamino-5-etil-6-fenilfenantridinio (cloruro de homidio) . La reacción implica la formación de una sal de diazonio estable, que luego se acopla con la amina aromática para formar el producto final. La producción industrial de this compound implica el uso de cromatografía líquida de alto rendimiento (HPLC) para separar y purificar los distintos isómeros que se forman durante la síntesis .

Análisis De Reacciones Químicas

DNA Intercalation and Binding

Isometamidium’s primary pharmacological action involves non-covalent interactions with DNA :

Oxidation

-

Conditions : Exposure to atmospheric oxygen or reactive oxygen species (ROS) in biological systems .

-

Products : Formation of quinone-like derivatives and reactive intermediates, detected via altered fluorescence profiles in trypanosome assays .

Reduction

-

Evidence : FTIR spectral changes at 1596 cm⁻¹ (C=C stretching) suggest reduction of aromatic rings under reductive cellular environments .

Hydrolytic Degradation

This compound undergoes hydrolysis in aqueous media:

-

Primary pathway : Cleavage of the diazoamino (–N=N–NH–) linkage at acidic pH .

-

Stability : Nanoformulation with sodium alginate and gum acacia reduces hydrolysis rates by 40%, enhancing serum stability .

Hazardous Reactions

-

Explosive potential : Dry powder forms explosive dust-air mixtures during mechanical processing .

-

Thermal decomposition : Releases toxic fumes (HCl, NO<sub>x</sub>) above 200°C .

Nanoformulation-Induced Reactivity Modifications

Encapsulation in alginate-gum acacia nanoparticles alters chemical behavior:

| Parameter | Free this compound | Nanoformulated this compound |

|---|---|---|

| DNA damage (AP sites) | 40.93 ×10⁶ (100 µg/mL) | 8.61 ×10⁶ (100 µg/mL) |

| Cytotoxicity (IC₅₀) | 96.686 µg/mL | 292.260 µg/mL |

AP sites = Apurinic/Apyrimidinic DNA lesions after 48-hour exposure

Environmental and Metabolic Interactions

-

Photodegradation : Rapid degradation under UV light via C–N bond cleavage, forming non-toxic fragments .

-

Hepatic metabolism : Cytochrome P450-mediated oxidation generates hydroxylated metabolites, reducing trypanocidal efficacy .

Implications for Pharmaceutical Development

The reactivity profile of this compound chloride highlights the necessity for stabilization strategies, such as nanoencapsulation, to mitigate genotoxicity and enhance pharmacokinetics. Future research should explore covalent modifications to the diazoamino group to improve redox stability while retaining trypanocidal activity .

Aplicaciones Científicas De Investigación

Veterinary Medicine

Control of Animal Trypanosomiasis

- Isometamidium is predominantly used to combat bovine trypanosomiasis, a disease caused by the Trypanosoma species that leads to significant economic losses in livestock sectors. The compound effectively reduces parasite load and improves the health and productivity of infected animals .

Prophylactic Use

- Recent studies have explored the prophylactic potential of this compound using sustained-release devices (SRDs). These devices have shown a significant reduction in the incidence of trypanosomiasis among treated groups compared to controls, indicating that this compound can be effectively used for preventive measures in high-risk areas .

Research Applications

Mechanisms of Action

- This compound functions by intercalating into the DNA of the Trypanosoma parasites, disrupting their cellular processes. This mechanism has been confirmed through various in vitro studies showing its binding affinity to calf thymus DNA .

Resistance Studies

- Research has been conducted to assess the resistance of Trypanosoma strains to this compound. Findings indicate that while some strains develop resistance, this compound still impairs parasite development and enhances survival rates in treated animals .

Toxicological Studies

Mutagenicity and Teratogenicity

- Toxicological assessments have revealed that this compound can induce chromosomal aberrations in laboratory animals. Studies indicated a significant increase in numerical chromosomal abnormalities following administration, raising concerns about its mutagenic potential . Furthermore, teratogenic effects were observed in pregnant rats and rabbits, highlighting the need for cautious application during breeding seasons .

Field Evaluation in Ethiopia

A study conducted in Ethiopia assessed the effectiveness of this compound against trypanosome infections in cattle. The results demonstrated varying degrees of resistance among local Trypanosoma populations, emphasizing the necessity for ongoing monitoring and potential adjustments in treatment protocols .

Efficacy Trials

In a controlled trial involving mice infected with Trypanosoma congolense, administration of this compound resulted in prolonged survival compared to untreated controls. This study underscored the compound's capacity to manage resistant strains effectively while maintaining animal health .

Mecanismo De Acción

Isometamidium ejerce sus efectos tripanocidas inhibiendo la síntesis de ácidos nucleicos en los tripanosomas. Lo logra uniéndose a las ADN y ARN polimerasas, bloqueando así su actividad y evitando la replicación y transcripción del material genético del parásito . Esto lleva a la muerte de los tripanosomas y a la resolución de la infección. Los objetivos moleculares de this compound incluyen las ADN y ARN polimerasas, así como otras enzimas involucradas en la síntesis de ácidos nucleicos .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Isometamidium is compared below with structurally or functionally related trypanocides: Homidium Bromide, Diminazene Aceturate, and Ethidium.

Homidium Bromide

- Mechanism: Homidium, like this compound, intercalates into trypanosomal DNA, disrupting replication. Cross-resistance between the two is common due to overlapping mechanisms .

- Efficacy : Homidium has a shorter half-life (~74 hours) and requires more frequent administration than this compound . In field studies, this compound provided longer prophylaxis (3–4 months) compared to homidium (2 months) .

- Resistance : Homidium-resistant T. vivax strains exhibit cross-resistance to this compound, suggesting shared resistance pathways .

Diminazene Aceturate

- Mechanism: A diamidine compound that inhibits trypanosomal mitochondrial function via interaction with kinetoplast DNA .

- Efficacy: Diminazene has a half-life of 74–200 hours in cattle, comparable to intravenous this compound, but shorter residual activity. New infections post-treatment are less frequent with diminazene than this compound, implying superior therapeutic efficacy .

- Resistance: No cross-resistance with this compound, indicating distinct molecular targets .

Ethidium

- Mechanism: Ethidium disrupts ATP metabolism and purine nucleotide synthesis in trypanosomes .

- Efficacy : Ethidium is less potent than this compound. Against this compound-resistant T. brucei (ISMR1 strain), ethidium showed a resistance factor of 1.9, similar to individual components of this compound .

- Synergy: The commercial this compound mixture (Samorin) exhibits stronger trypanocidal activity than any purified component, suggesting synergistic interactions among its four constituents .

Key Research Findings and Data Tables

Table 1: Comparative Pharmacokinetics in Cattle

| Compound | Route | Half-Life (h) | Bioavailability | Prophylactic Duration |

|---|---|---|---|---|

| This compound | Intramuscular | 135–286 | 65.7% | 3–4 months |

| Homidium Bromide | Intramuscular | ~74 | Not reported | 2 months |

| Diminazene | Intramuscular | 74–200 | >90% | 3 weeks |

Table 2: Resistance Profiles in Field Strains

| Compound | Resistance in T. congolense | Cross-Resistance Observed |

|---|---|---|

| This compound | High (Ethiopia, Mali) | Homidium Bromide |

| Homidium Bromide | Moderate | This compound |

| Diminazene | Low | None |

Mechanisms of Resistance

- This compound: Resistance in T. congolense involves reduced drug uptake and increased efflux, mediated by unknown transporters distinct from T. brucei . Genomic studies highlight mutations in membrane proteins and metabolic enzymes .

- Homidium and Ethidium : Resistance correlates with overexpression of ATP-binding cassette (ABC) transporters, which efflux cationic drugs .

Critical Analysis of Synergy and Cost

- The commercial this compound mixture (Samorin) is more effective than its purified components, with resistance factors for individual compounds ranging from 1.3–1.9 .

Actividad Biológica

Isometamidium chloride is a trypanocide primarily used to treat infections caused by Trypanosoma species, particularly in livestock. Its biological activity has been extensively studied, revealing significant therapeutic effects, mechanisms of action, and safety profiles across various animal models.

This compound exerts its antiparasitic effects primarily by inhibiting mitochondrial DNA replication in trypanosomes. It selectively targets the kinetoplast DNA (kDNA) type II topoisomerase, leading to the degradation of the kDNA network, which is crucial for the survival of the parasite. This mechanism results in cell death and is supported by studies showing that this compound accumulates in the cytoplasm and mitochondria of trypanosomes, as well as binding to nuclear DNA .

Pharmacokinetics

The pharmacokinetics of this compound vary significantly between species. In rats, it is poorly absorbed from the gastrointestinal tract . In contrast, studies on rainbow trout indicate that after intramuscular injection, drug levels peak at about 14 days post-treatment before declining . This prolonged presence in fish suggests a potential for both therapeutic and prophylactic use against trypanosomiasis.

Case Study: Treatment in Livestock

A prospective randomized trial conducted in The Gambia evaluated the efficacy of this compound compared to other trypanocides like diminazene and melarsomine dihydrochloride. The study found that this compound had a superior treatment effect on Trypanosoma PCR-positive populations, with immediate self-limiting side effects noted in 26% of treated donkeys .

Table 1: Efficacy Comparison of Trypanocides

| Drug | Efficacy | Side Effects |

|---|---|---|

| This compound | Superior | 26% immediate side effects |

| Diminazene | Moderate | Minimal |

| Melarsomine | Inferior | Moderate |

Safety Profile

Research indicates that high doses of this compound can lead to maternal toxicity and developmental abnormalities in animal models. In pregnant rats, doses as low as 0.5 mg/kg resulted in reduced fetal weights and malformations such as vertebral disruptions and hydrocephalus . These findings highlight the importance of careful dosing and monitoring during treatment.

Resistance Development

Resistance to this compound has been documented, particularly in livestock. A study demonstrated that repeated exposure led to the development of resistance in Trypanosoma congolense populations, necessitating ongoing research into alternative treatments or combination therapies to mitigate this issue .

Q & A

Basic Research Questions

Q. What are the standard in vivo models for evaluating Isometamidium’s efficacy against trypanosomiasis, and what parameters should be measured?

- Methodological Answer : Use cattle or murine models infected with Trypanosoma spp. (e.g., T. congolense or T. vivax). Key parameters include:

- Parasite clearance time (days post-treatment).

- Survival rates (monitored over 30–60 days).

- Hematological markers (e.g., packed cell volume) to assess anemia progression.

Standardize dosing protocols (e.g., 0.5–1 mg/kg intramuscularly) and include control groups treated with placebo or alternative trypanocides .

Q. How should researchers design experiments to assess this compound’s pharmacokinetics in target species?

- Methodological Answer :

- Sampling : Collect plasma/serum at intervals (0.5, 1, 2, 4, 8, 24, 48 hours post-administration).

- Analytical Methods : Use HPLC-UV or LC-MS/MS with validated protocols (column: C18; detection: λ = 280 nm for this compound chloride).

- Parameters : Calculate AUC, C~max~, t~1/2~, and bioavailability. Ensure compliance with metric system standards (e.g., ng/mL ± SD) .

Q. What are the established protocols for detecting this compound resistance in trypanosomes?

- Methodological Answer :

- Phenotypic Assays : Perform in vitro drug sensitivity tests (e.g., 72-hour incubation with 0.1–10 μM this compound; measure IC~50~).

- Genotypic Analysis : Sequence T. brucei TbAT1 or T. congolense COOH-terminal domain genes for mutations linked to resistance. Include cross-validation with ethidium bromide uptake assays .

Advanced Research Questions

Q. How can researchers optimize experimental designs to address conflicting data on this compound’s prophylactic duration in different livestock breeds?

- Methodological Answer :

- Controlled Variables : Account for host factors (breed, age, weight) and environmental stressors (e.g., tsetse fly density).

- Statistical Models : Use mixed-effects regression to analyze inter-breed variability. Include longitudinal sampling (e.g., monthly parasite screenings over 6 months) and adjust for covariates like nutritional status .

Q. What integrative approaches resolve contradictions in this compound’s mechanism of action (e.g., DNA intercalation vs. mitochondrial disruption)?

- Methodological Answer :

- Multi-Omics : Combine RNA-seq (to identify dysregulated mitochondrial genes) with fluorescence microscopy (e.g., JC-1 staining for membrane potential).

- Competitive Binding Assays : Compare this compound’s affinity for kinetoplast DNA vs. mitochondrial proteins using SPR (surface plasmon resonance) .

Q. How should researchers design studies to evaluate this compound’s stability under varying environmental conditions (e.g., tropical heat, UV exposure)?

- Methodological Answer :

- Accelerated Stability Testing : Store drug formulations at 40°C/75% RH for 6 months (ICH guidelines).

- Analytical Validation : Monitor degradation products via LC-HRMS and correlate with bioactivity loss (e.g., reduced trypanocidal efficacy in in vitro assays) .

Data Analysis & Presentation Guidelines

Q. How should researchers present contradictory efficacy data in this compound trials?

- Methodological Answer :

- Use forest plots to visualize heterogeneity across studies (e.g., odds ratios for treatment failure).

- Discuss confounding variables (e.g., co-infections, dosing errors) in supplementary tables. Follow journal guidelines for numerical precision (e.g., report means ± SD to one decimal beyond instrument precision) .

Q. What statistical methods are appropriate for analyzing time-dependent resistance emergence in field studies?

- Methodological Answer :

- Apply Kaplan-Meier survival analysis for resistance incidence over time.

- Use Cox proportional hazards models to identify risk factors (e.g., subtherapeutic dosing, vector density) .

Tables for Reference

Table 1 : Key Pharmacokinetic Parameters of this compound in Cattle

| Parameter | Value (Mean ± SD) | Instrumentation Used | Reference |

|---|---|---|---|

| C~max~ (ng/mL) | 450 ± 75 | LC-MS/MS | |

| t~1/2~ (hours) | 48 ± 12 | Non-compartmental | |

| Bioavailability (%) | 85 ± 10 | HPLC-UV |

Table 2 : Common Mutations Linked to this compound Resistance

| Gene | Mutation | Phenotypic Effect | Assay Type |

|---|---|---|---|

| TbAT1 | ΔG147 | Reduced drug uptake | Ethidium uptake |

| COOH-terminal | S250R | Altered drug binding | IC~50~ shift |

Critical Considerations

- Ethical Compliance : Adhere to animal welfare guidelines (e.g., 3Rs principles) when using in vivo models .

- Data Reproducibility : Publish raw data in repositories (e.g., Figshare) and provide step-by-step protocols in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.